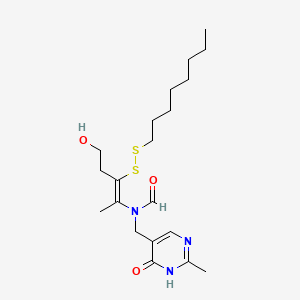

Oxythiamine octyl disulfide

説明

Oxythiamine octyl disulfide is a chemically modified derivative of thiamine (vitamin B1), characterized by the substitution of the thiazole sulfur with a disulfide bond linked to an octyl alkyl chain. Oxythiamine derivatives are studied for their antimetabolite properties, particularly as inhibitors of thiamine-dependent enzymes in pathogens like Plasmodium falciparum ().

特性

CAS番号 |

84714-60-3 |

|---|---|

分子式 |

C20H33N3O3S2 |

分子量 |

427.6 g/mol |

IUPAC名 |

N-[(Z)-5-hydroxy-3-(octyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C20H33N3O3S2/c1-4-5-6-7-8-9-12-27-28-19(10-11-24)16(2)23(15-25)14-18-13-21-17(3)22-20(18)26/h13,15,24H,4-12,14H2,1-3H3,(H,21,22,26)/b19-16- |

InChIキー |

IYMUXMQNHSEVET-MNDPQUGUSA-N |

異性体SMILES |

CCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |

正規SMILES |

CCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |

製品の起源 |

United States |

準備方法

合成経路と反応条件

オキシチアミンオクチルジスルフィドの合成は、一般的に2つのチオール基間のジスルフィド結合の形成を伴います。一般的な方法の1つは、チオールの酸化カップリングです。 例えば、チオールの前駆体は、触媒の存在下で分子状酸素を使用して酸化してジスルフィド結合を形成することができます 。 別の方法は、有機ハロゲン化物を、高温(60〜70°C)でジメチルスルホキシド(DMSO)中のチオ硫酸ナトリウムと反応させることです .

工業的製造方法

オキシチアミンオクチルジスルフィドを含むジスルフィドの工業的製造は、しばしば、DMSO中のアルキルハロゲン化物をチオ硫酸ナトリウムと反応させるなど、スケーラブルな方法を採用しています。 この方法は、その簡便さとスケーラビリティにより、大規模生産に適しています .

化学反応の分析

科学研究への応用

オキシチアミンオクチルジスルフィドは、科学研究でいくつかの用途があります。

化学: ジスルフィド結合の形成のための有機合成における試薬として使用されます。

生物学: 特にチアミン依存性酵素における酵素活性に対する効果が研究されています.

医学: ペントースリン酸経路に関与する酵素であるトランスケトラーゼを阻害することによる潜在的な抗癌特性について調査されています.

科学的研究の応用

Oxythiamine octyl disulfide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.

Biology: Studied for its effects on enzyme activity, particularly thiamine-dependent enzymes.

作用機序

類似化合物の比較

類似化合物

オキシチアミン: チアミン依存性酵素を阻害するチアミン類似体。

チアミン二リン酸(TPP): いくつかの代謝経路に関与するチアミンの活性型。

ジスルフィラム: 慢性アルコール中毒の治療に使用されるジスルフィド結合を含む化合物。

独自性

オキシチアミンオクチルジスルフィドは、オキシチアミン部分とオクチルジスルフィド基の組み合わせにより、ユニークです。この構造により、チアミン依存性酵素を阻害しながら、ジスルフィド結合に関連する安定性と反応性も提供できます。このデュアル機能により、研究や産業用途に役立つ化合物になります。

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

Oxythiamine octyl disulfide belongs to a family of alkyl disulfide derivatives of oxythiamine. Key structural distinctions among these compounds lie in the alkyl chain length and disulfide bridge configuration:

The octyl chain in this compound increases its hydrophobicity compared to shorter-chain analogs, which may improve membrane permeability but reduce aqueous solubility ().

Biochemical Activity

- Enzyme Interaction : Oxythiamine itself acts as a substrate for Plasmodium falciparum thiamine pyrophosphokinase (PfTPK), with a reported KM of 145 ± 31 µM (). Alkyl disulfide derivatives like octyl disulfide may alter enzyme binding due to steric effects from the extended chain.

- Antimalarial Efficacy : Oxythiamine inhibits parasite growth by competing with thiamine for phosphorylation. Overexpression of PfTPK increases sensitivity to oxythiamine, suggesting metabolite toxicity (). The octyl disulfide variant’s enhanced lipophilicity could prolong intracellular retention, potentiating its antimalarial effect.

- Reactivity : Like thiamine disulfide, oxythiamine derivatives undergo reductive cleavage of the disulfide bond, releasing thiazole intermediates (). The octyl chain may slow this process compared to shorter-chain analogs, affecting prodrug activation kinetics.

Pharmacokinetic Properties

- Partition Coefficients: Longer alkyl chains (e.g., octyl vs. amyl) increase the octanol/water partition coefficient (log P), as seen in octoxynols (log P ~1.9 for C8 chains; ). This property likely enhances tissue penetration but may complicate systemic delivery.

- Chromatographic Retention : In reversed-phase chromatography, sodium octyl sulfate increases retention of disulfide compounds (). This compound would exhibit stronger retention than amyl/hexyl analogs, reflecting higher hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。